AZD6088

Description

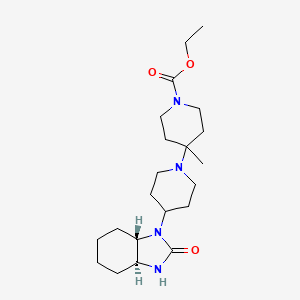

AZD-6088 is a small molecule drug developed by AstraZeneca Pharmaceuticals Co., Ltd. It is a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor. This compound is being investigated for its potential therapeutic applications, particularly in the treatment of cognitive impairments associated with Alzheimer’s disease and schizophrenia .

Properties

Molecular Formula |

C21H36N4O3 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzimidazol-1-yl]piperidin-1-yl]-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C21H36N4O3/c1-3-28-20(27)23-14-10-21(2,11-15-23)24-12-8-16(9-13-24)25-18-7-5-4-6-17(18)22-19(25)26/h16-18H,3-15H2,1-2H3,(H,22,26)/t17-,18-/m0/s1 |

InChI Key |

IVJDEIANCSDDAO-ROUUACIJSA-N |

Isomeric SMILES |

CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3[C@H]4CCCC[C@@H]4NC3=O |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3C4CCCCC4NC3=O |

Synonyms |

AZD6088 |

Origin of Product |

United States |

Preparation Methods

Structural Characteristics and Molecular Design

AZD6088 belongs to the small molecule class with the molecular formula C21H36N4O3 (molecular weight: 416.54 g/mol) and CAS registry number 1131451-23-4 . Its structure combines a bipiperidine backbone modified with a 2-oxoindolinyl group and an ethyl carboxylate moiety. The InChIKey IVJDEIANCSDDAO-ROUUACIJSA-N confirms stereochemical specificity.

Synthetic Routes and Key Intermediates

While detailed synthetic protocols for this compound remain proprietary, insights can be extrapolated from related compounds and fragment synthesis strategies.

Core Bipiperidine Synthesis

The bipiperidine scaffold is synthesized via a Buchwald-Hartwig amination or reductive amination approach. A representative method involves:

2-Oxoindolinyl Moiety Preparation

The 6-methyl-2-oxoindoline fragment is synthesized through:

Final Coupling and Radiolabeling (for 11C-LSN3172176)

For the carbon-11 labeled analog 11C-LSN3172176 , AstraZeneca employs:

- Pd0-mediated cross-coupling of 11C-iodomethane with boronic acid precursor LSN3234794.

- Purification via semi-preparative HPLC to achieve >99% radiochemical purity.

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bipiperidine Alkylation | Ethyl chloroformate, DIPEA, DCM | 72% | |

| Indolinone Bromination | NBS, AIBN, CCl4 | 85% | |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME/H2O | 63% |

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

High-Resolution Mass Spectrometry (HRMS)

Scale-Up Challenges and Process Optimization

Stability and Degradation Studies

Comparative Analysis with Structural Analogs

This compound shares mechanistic similarities with LSN3172176 but differs in pharmacokinetic properties due to the ethyl carboxylate group:

Table 3: Selectivity Profile of M1 Agonists

| Compound | M1 EC50 (nM) | M2/M3/M4/M5 Selectivity | Source |

|---|---|---|---|

| This compound | 6.2 | >100-fold | |

| LSN3172176 | 1.1 | >500-fold | |

| Xanomeline | 8.4 | 10–30-fold |

Chemical Reactions Analysis

Types of Reactions: AZD-6088 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine and benzimidazole moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

AZD-6088 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the M1 muscarinic acetylcholine receptor.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Potential therapeutic agent for cognitive impairments in Alzheimer’s disease and schizophrenia.

Industry: May be used in the development of new drugs targeting the M1 muscarinic acetylcholine receptor

Mechanism of Action

AZD-6088 exerts its effects by selectively binding to and activating the M1 muscarinic acetylcholine receptor. This receptor is involved in various cognitive processes, including learning and memory. By acting as a partial agonist, AZD-6088 modulates the receptor’s activity, potentially improving cognitive function in conditions such as Alzheimer’s disease and schizophrenia .

Comparison with Similar Compounds

SPP1: Another M1 muscarinic acetylcholine receptor agonist with a spiro-piperidine core.

HTL-9936: A compound with similar receptor selectivity but different chemical structure.

Uniqueness: AZD-6088 is unique due to its high selectivity and potency as a partial agonist of the M1 muscarinic acetylcholine receptor. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications .

Q & A

Q. What experimental models are most suitable for evaluating AZD6088’s analgesic efficacy, and how are they optimized?

this compound is commonly tested in the rat spinal nerve ligation (SNL) heat hyperalgesia model, which induces stable neuropathic pain. Baseline selection criteria (e.g., paw withdrawal latency ≤8 seconds post-SNL surgery) ensure uniformity in pain response . Behavioral measurements (e.g., heat hyperalgesia reversal) and pharmacokinetic (PK) sampling are alternated across days to avoid interference, validated via pilot studies showing consistent PD responses despite blood sampling .

Q. How is the EC50 value for this compound determined in preclinical studies?

EC50 is calculated using dose-response curves in SNL models. For this compound, an EC50 of 46.6 nM (95% CI: −14 to 107 nM) was derived from nonlinear regression analysis of behavioral data, with efficacy confirmed across multiple studies. Satellite animal groups are used to correlate plasma concentrations with PD effects, ensuring precise estimation .

Q. What methodological considerations are critical for combining PK and PD studies in the same animal cohort?

A population PK/PD approach with sparse sampling (e.g., two PK samples per day on alternating days) minimizes stress and data variability. This design was validated by comparing PD responses in animals with/without PK sampling, showing no significant differences. A one-compartment PK model with inter-individual variability in clearance and volume of distribution is typically applied .

Q. How is receptor occupancy quantified for this compound in vivo?

PET imaging with radiotracers like C-LSN3172176 is used to assess M1 receptor occupancy. Blocking studies with scopolamine (non-selective) and this compound (M1-selective) demonstrate dose-dependent reductions in regional tracer binding (e.g., 68% and 89% occupancy at 0.67 and 2 mg/kg, respectively), using cerebellum as a reference region .

Advanced Research Questions

Q. How can population PK/PD modeling address variability in this compound’s pharmacokinetics?

Deviations in high-dose groups (e.g., potential saturation of elimination) are resolved by estimating separate clearance parameters for these cohorts, improving model fit (ΔOFV = −32). Absorption rate constants () are fixed due to limited early-phase plasma data, with sensitivity analyses confirming minimal impact on parameter estimates .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from bioavailability differences or off-target effects. In vivo studies incorporate PK sampling to correlate plasma concentrations with PD effects, while receptor occupancy assays (e.g., PET imaging) validate target engagement. Cross-validation with selective antagonists (e.g., scopolamine) ensures specificity .

Q. How is tolerance to this compound’s analgesic effects assessed in chronic dosing studies?

Tolerance is evaluated by maintaining sustained receptor occupancy (>EC80 for 8 days) and monitoring PD response decay. This compound showed no tolerance development despite prolonged exposure, contrasting with opioids. Behavioral tests are repeated on days 1, 3, 5, and 8, with PK/PD consistency confirmed via population modeling .

Q. What statistical methods optimize sparse PK/PD data analysis in this compound studies?

Nonlinear mixed-effects modeling (e.g., NONMEM) handles sparse datasets by pooling data across animals and days. Covariate analysis (e.g., satellite vs. PD animals) ensures PK comparability. Model selection criteria (e.g., AIC, OFV) and visual predictive checks validate robustness .

Q. How do structural modifications of this compound influence M1 receptor selectivity and efficacy?

Comparative studies with analogs (e.g., L-aceclidine, LY593093) assess molecular volume and steric effects on receptor binding. Computational docking and in vitro binding assays identify critical residues (e.g., transmembrane domains) for selectivity, while in vivo PK/PD studies prioritize analogs with optimal bioavailability .

Q. What ethical and practical advantages does the integrated PK/PD study design offer?

Combining dose-response, duration-of-action, and tolerance studies into one design reduces animal use by 58% and time by 55% compared to traditional sequential studies. This aligns with 3Rs principles while maintaining data quality, validated via pilot studies and cross-study reproducibility checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.